molecular formula C25H24F3N5O2 B2834570 8-methyl-3-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 1105213-27-1

8-methyl-3-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2834570
CAS No.: 1105213-27-1
M. Wt: 483.495
InChI Key: ANROVTQDCBIESA-UHFFFAOYSA-N
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Description

This compound is a pyrimido[5,4-b]indole derivative characterized by a methyl group at position 8, a 3-oxopropyl linker, and a piperazine moiety substituted with a 3-(trifluoromethyl)phenyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperazine moiety may contribute to receptor binding, particularly in the central nervous system (CNS) .

Properties

IUPAC Name

8-methyl-3-[3-oxo-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propyl]-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24F3N5O2/c1-16-5-6-20-19(13-16)22-23(30-20)24(35)33(15-29-22)8-7-21(34)32-11-9-31(10-12-32)18-4-2-3-17(14-18)25(26,27)28/h2-6,13-15,30H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANROVTQDCBIESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)N4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include trifluoromethyl ketones, piperazine derivatives, and various catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

8-methyl-3-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects such as reduced inflammation or cell death. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their differences are summarized below:

Compound Name / Identifier Core Structure Substituents / Modifications Key Features
8-Methyl-3-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-pyrimido[5,4-b]indol-4-one Pyrimido[5,4-b]indole 8-methyl; 3-oxopropyl-piperazine-(3-trifluoromethylphenyl) High lipophilicity; potential CNS activity due to piperazine and CF₃ group
8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-pyrimido[5,4-b]indol-4-one (Compound 3, ) Pyrimido[5,4-b]indole 8-fluoro; 5-(4-fluorobenzyl); 3-(2-methoxybenzyl) Fluorine substituents enhance metabolic stability; XRD-confirmed structure
Compound in (CAS 536715-73-8) Pyrimido[5,4-b]indole 3-(3-trifluoromethylphenyl); 2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl} Sulfanyl linker may improve solubility; phenylpiperazine substituent
3-[(4-Fluorophenyl)methyl]-8-methoxy-5-methylpyrimido[5,4-b]indol-4-one () Pyrimido[5,4-b]indole 8-methoxy; 5-methyl; 3-(4-fluorophenylmethyl) Methoxy group increases polarity; solubility = 2.5 µg/mL at pH 7.4
8-Fluoro-5-methyl-3-(pyridin-2-ylmethyl)pyrimido[5,4-b]indol-4-one () Pyrimido[5,4-b]indole 8-fluoro; 5-methyl; 3-(pyridin-2-ylmethyl) Pyridine substituent may enhance hydrogen bonding; potential for CNS uptake

Key Observations :

  • Substituent Effects : Fluorine (electron-withdrawing) and trifluoromethyl groups improve metabolic stability and binding affinity. Methoxy or pyridyl groups enhance polarity but may reduce blood-brain barrier penetration.
  • Linker Variations : The sulfanyl group in ’s compound could improve solubility compared to the 3-oxopropyl linker in the main compound .
Physicochemical and Pharmacological Comparison
Property / Activity Main Compound Compound Compound Compound
Water Solubility Likely low (CF₃ group increases hydrophobicity) Not reported 2.5 µg/mL (pH 7.4) Not reported
Receptor Targets Potential dopamine D2/serotonin (inferred from piperazine analogs) Not reported Not reported Not reported
Synthetic Feasibility Requires multi-step synthesis (similar to Scheme 1 in ) XRD-confirmed structure Not reported Custom synthesis available

Pharmacological Notes:

  • The mesylate derivative in highlights that piperazine-containing pyrimidoindoles often target dopamine D2 and serotonin receptors, suggesting similar mechanisms for the main compound .
  • The trifluoromethylphenyl group in the main compound may confer higher receptor-binding affinity compared to phenyl or fluorophenyl substituents due to its strong electron-withdrawing nature .

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